molecular formula C18H26BrNO3 B15251188 tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B15251188
M. Wt: 384.3 g/mol
InChI Key: CWEFIPUMTQHCKT-HZPDHXFCSA-N
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Description

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a bromobenzyl ether, and a cyclohexyl carbamate

Preparation Methods

The synthesis of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the bromobenzyl ether group. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the carbamate moiety may inhibit enzyme activity by forming stable complexes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1

InChI Key

CWEFIPUMTQHCKT-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br

Origin of Product

United States

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